2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid
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Overview
Description
. This compound is characterized by its unique chemical structure, which includes a thienyl sulfonyl hydrazide moiety and a pyridinecarboxylic acid group.
Preparation Methods
The synthesis of 2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid typically involves multiple steps. The synthetic route often starts with the preparation of the thienyl sulfonyl hydrazide intermediate, followed by its reaction with pyridinecarboxylic acid under specific conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its pharmaceutical properties, including its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid stands out due to its unique combination of a thienyl sulfonyl hydrazide moiety and a pyridinecarboxylic acid group. Similar compounds include other sulfonamides and hydrazides, which may have different substituents or functional groups, leading to variations in their chemical properties and applications .
Biological Activity
The compound 2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid is a derivative of hydrazide with potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Chemical Structure
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C₈H₈N₂O₄S₂
- Molecular Weight : 232.28 g/mol
Biological Activity Overview
Research into the biological activity of hydrazides has shown promising results, particularly in their antimicrobial and anticancer properties. The following sections detail specific activities observed in various studies.
Antimicrobial Activity
Hydrazides have been evaluated for their antimicrobial efficacy against a variety of pathogens.
- Mechanism of Action : The sulfonyl group is believed to enhance the binding affinity to bacterial enzymes, disrupting their function.
- Case Study : In a study evaluating the antimicrobial activity of synthesized hydrazones, compounds similar to our target showed significant inhibition against Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL against Staphylococcus aureus .
Anticancer Activity
Hydrazides have also been investigated for their potential anticancer properties.
- In Vitro Studies : The antiproliferative effects were assessed using various cancer cell lines, including lung (H1563), liver (HepG2), and glioblastoma (LN-229). The viability was measured using the MTT assay.
- Findings : Certain derivatives showed IC₅₀ values significantly lower than those of standard chemotherapeutics, indicating a higher selectivity towards cancer cells compared to normal cells .
Data Table: Biological Activity Summary
Activity Type | Test Organism/Cell Line | MIC/IC₅₀ Value | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 3.91 µg/mL | |
Anticancer | HepG2 | IC₅₀ = 4.77 mM | |
Anticancer | LN-229 | IC₅₀ = 1.25 mM |
In Vivo Studies
In vivo assessments have also been conducted using model organisms such as zebrafish embryos to evaluate the acute toxicity of hydrazide derivatives. This approach aligns with OECD guidelines for toxicity testing.
Properties
Molecular Formula |
C10H11N3O5S2 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N'-[(1,1-dioxo-2,5-dihydrothiophen-3-yl)sulfonyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C10H11N3O5S2/c14-10(8-1-4-11-5-2-8)12-13-20(17,18)9-3-6-19(15,16)7-9/h1-5,13H,6-7H2,(H,12,14) |
InChI Key |
BWUDWGCQNKVVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CS1(=O)=O)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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